molecular formula C19H28N4O2S B1193466 N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide

N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide

Cat. No. B1193466
M. Wt: 376.519
InChI Key: HMGVZKHMBHCRJQ-SFNKJDCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SA-49 is a novel inducer of mitf-dependent lysosomal degradation of pd-l1

Scientific Research Applications

Analgesic Potential

N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide and its derivatives have been explored for potential analgesic properties. Stubbins and Soine (1966) synthesized a series of compounds related to this chemical structure to test them as potential analgesics, linking their structure to certain nitrobenzimidazole and propionanilide analgesics (Stubbins & Soine, 1966).

Organometallic Chemistry

In the field of organometallic chemistry, derivatives of N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide have been utilized. Koten et al. (1978) described the synthesis of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, demonstrating their solubility in water and other polar solvents (Koten et al., 1978).

Alzheimer's Disease Research

This chemical has also been explored in Alzheimer’s Disease research. Cai et al. (2004) evaluated 18F-labeled derivatives of this compound as agents for imaging β-amyloid plaque with positron emission tomography in Alzheimer’s Disease (Cai et al., 2004).

Molecular Structure and Conformation

Yamasaki et al. (2003) investigated the molecular structure and conformation of N-methylacetanilide derivatives, including those with a dimethylamino group. They found that electron-withdrawing groups on the aromatic ring decreased the ratio of the cis conformer, which could be useful for amide conformational switching by protonation (Yamasaki et al., 2003).

Applications in Material Science

In material science, derivatives of this compound have been used. Xu et al. (2010) studied zirconocene complexes bearing novel 3-dimethylamino-1,2-dihydropentalene derived ligand systems, which have implications in the development of new materials (Xu et al., 2010).

Antibacterial and Antifungal Applications

Ghorab et al. (2017) synthesized derivatives carrying a sulfonamide moiety, which displayed interesting antimicrobial activity against various bacteria and fungi. These compounds, including those with dimethylamino groups, show potential in the development of new antimicrobial agents (Ghorab et al., 2017).

properties

Product Name

N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide

Molecular Formula

C19H28N4O2S

Molecular Weight

376.519

IUPAC Name

(6S,6aR,13S,13aS)-1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,3,4,6,6a,7,8,9,10,12,13,13a-dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine

InChI

InChI=1S/C19H28N4O2S/c1-21-12-18(20-13-21)26(24,25)23-8-4-5-14-9-15-10-16(19(14)23)11-22-7-3-2-6-17(15)22/h9,12-13,15-17,19H,2-8,10-11H2,1H3/t15-,16+,17-,19-/m1/s1

InChI Key

HMGVZKHMBHCRJQ-SFNKJDCFSA-N

SMILES

O=S(N1CCCC2=C[C@@](C3)([H])[C@](CCCC4)([H])N4C[C@@]3([H])[C@@]21[H])(C5=CN(C)C=N5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SA-49;  SA 49;  SA49

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide
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N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide
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N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide
Reactant of Route 4
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide
Reactant of Route 5
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide
Reactant of Route 6
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide

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